Methyl 12-aminododecanoate

概要

説明

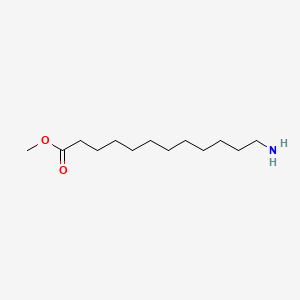

Methyl 12-aminododecanoate is an organic compound with the molecular formula C13H27NO2. It is a methyl ester derivative of 12-aminododecanoic acid. This compound is primarily known for its role as a precursor in the synthesis of Nylon 12, a high-performance polymer widely used in various industries.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 12-aminododecanoate can be synthesized through a two-step process starting from methyl oleate. The first step involves the cross-metathesis of methyl oleate with allyl cyanide or homoallyl cyanide to produce methyl 11-cyano-9-undecenoate or 12-cyano-9-dodecenoate, respectively. The second step involves the hydrogenation of these intermediates to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of renewable sources such as vegetable oils or microalgae. The process is optimized for high yield and efficiency, with a focus on minimizing by-products and waste .

化学反応の分析

Types of Reactions

Methyl 12-aminododecanoate undergoes various chemical reactions, including:

Hydrogenation: The reduction of unsaturated intermediates to form the final product.

Condensation: The formation of aldoximes from aldehydes and hydroxylamine, followed by reduction to primary amines.

Common Reagents and Conditions

Hydrogenation: Typically involves the use of hydrogen gas and a metal catalyst such as palladium or ruthenium.

Condensation: Requires hydroxylamine and the respective aldehyde, often carried out in the presence of a base.

Major Products Formed

The primary product formed from these reactions is this compound, which can be further utilized in the production of Nylon 12 .

科学的研究の応用

Synthesis of Nylon 12

Methyl 12-aminododecanoate serves as a crucial building block for the synthesis of Nylon 12, a polyamide known for its excellent chemical and physical properties. The traditional chemical synthesis of Nylon 12 involves toxic raw materials and complex processes, prompting researchers to explore biobased alternatives.

Biobased Synthesis Pathways

Recent studies have demonstrated the feasibility of producing ADAME through microbial fermentation processes. For instance, engineered strains of Escherichia coli have been developed to convert renewable dodecanoic acid methyl ester (DAME) into ADAME via an orthogonal metabolic pathway. This approach not only enhances sustainability but also addresses environmental concerns associated with traditional nylon production methods .

Table 1: Comparison of Traditional vs. Biobased Synthesis of Nylon 12

| Aspect | Traditional Synthesis | Biobased Synthesis |

|---|---|---|

| Raw Materials | Petrochemical derivatives | Renewable resources (e.g., plant oils) |

| Environmental Impact | High (toxic waste) | Lower (sustainable practices) |

| Complexity | High | Moderate (multi-enzyme cascades) |

| Product Yield | Variable | Optimized through metabolic engineering |

Applications in Material Science

Beyond its role in nylon production, this compound is utilized in various material science applications due to its unique chemical properties.

Corrosion Inhibition

Research has indicated that ADAME can act as an effective corrosion inhibitor for carbon steel surfaces in acidic environments. The compound interacts with the metal surface to form protective layers, thereby reducing corrosion rates significantly . This application is particularly valuable in industries such as oil and gas, where metal integrity is crucial.

Modification of Montmorillonite

ADAME has been studied as a modifier for montmorillonite clays, enhancing their adsorption capabilities and interlayer spacing. The incorporation of ADAME into montmorillonite structures can improve their utility in catalysis and environmental remediation .

Case Study: Enzyme Cascade Reactions

A notable study involved the development of a multi-enzyme cascade reaction that synthesizes 12-aminododecenoic acid from linoleic acid. This process achieved significant conversion rates and highlights the potential for using ADAME in sustainable polymer production .

Case Study: Engineered Microbial Factories

Another research initiative focused on engineering E. coli to biosynthesize ω-aminododecanoic acid from glucose, demonstrating a production level of 471.5 mg/L. This innovative approach showcases how metabolic engineering can facilitate the transition from fossil fuels to renewable feedstocks in polymer manufacturing .

作用機序

The mechanism of action of methyl 12-aminododecanoate primarily involves its role as a precursor in polymer synthesis. The compound undergoes polymerization to form long-chain polyamides, which are the backbone of Nylon 12. The molecular targets and pathways involved include the catalytic sites of the polymerization catalysts and the reactive intermediates formed during the process .

類似化合物との比較

Similar Compounds

Methyl 13-aminotridecanoate: Another precursor for Nylon 13, synthesized through a similar process.

Methyl 11-aminoundecanoate: Used in the production of Nylon 11, derived from ricinoleic acid.

Uniqueness

Methyl 12-aminododecanoate is unique due to its optimal chain length, which imparts desirable mechanical properties to Nylon 12. This makes it particularly suitable for applications requiring high strength and flexibility, such as automotive parts, medical devices, and electronic components .

生物活性

Methyl 12-aminododecanoate (MAD) is a compound with significant biological activity, particularly in the context of proteomics and biochemical pathways. This article explores its biological properties, mechanisms of action, and potential applications, alongside relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula and a molecular weight of approximately 227.36 g/mol. The compound features a long carbon chain, an amino group, and a methyl ester, which contribute to its reactivity and biological interactions.

The biological activity of MAD is primarily attributed to its functional groups, which allow it to engage in various biochemical interactions:

- Protein S-Acylation : MAD serves as a precursor for the synthesis of S-dodecanoyl cysteine, facilitating protein S-acylation—a post-translational modification critical for protein function and localization. This modification can influence protein stability and interactions within cellular environments.

- Hydrolysis : The ester group of MAD can undergo hydrolysis, releasing active amino acids that participate in multiple biochemical pathways. This process is vital for its role in drug development and immunomodulatory applications.

Biological Activity

MAD exhibits several notable biological activities:

- Immunomodulatory Effects : Research indicates that MAD may possess immunomodulatory properties, suggesting potential therapeutic applications in modulating immune responses.

- Biochemical Pathways : Studies have shown that MAD interacts with various molecular targets due to its amino group, allowing it to form hydrogen bonds and electrostatic interactions with biological molecules .

Applications in Research

MAD is utilized extensively in proteomics research due to its ability to label and enrich S-acylated proteins. This capability allows for subsequent identification and characterization using advanced techniques like mass spectrometry. The compound's role in studying protein modifications can provide insights into cellular processes and disease mechanisms.

Case Study: Proteomics Research

A study highlighted the use of MAD in identifying S-acylated proteins in cell lysates. Researchers utilized MAD to label proteins, facilitating their analysis through mass spectrometry. The findings revealed critical insights into how S-acylation affects protein function across different biological contexts.

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and unique features of MAD compared to related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Non-hydrochloride form; lacks chloride ion | Enhanced reactivity due to amino group |

| 12-Aminododecanoic acid | Parent amino acid without ester functionality | Directly involved in biological processes |

| Methyl 11-aminoundecanoate | Similar structure with one less carbon atom | Shorter carbon chain affects solubility and reactivity |

Safety Information

Currently, comprehensive safety data regarding the toxicity, flammability, and reactivity of MAD is limited. Further studies are needed to establish safety profiles for laboratory and industrial applications.

特性

IUPAC Name |

methyl 12-aminododecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO2/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h2-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBSIOZEOQUDBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394829 | |

| Record name | Methyl 12-aminododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53005-24-6 | |

| Record name | Methyl 12-aminododecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。